3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro-nitroaniline moiety and a methoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:
Nitration of 4-chloroaniline: The starting material, 4-chloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Formation of the propanone derivative: 4-Chloro-3-nitroaniline is then reacted with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction and cyclization: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by cyclization to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitro-oxides or quinones.
Reduction: Formation of 3-(4-Amino-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Chloro-3-nitroanilino)-1-(4-hydroxyphenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of both a chloro-nitroaniline moiety and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Biological Activity
3-(4-Chloro-3-nitroanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound notable for its unique structure, which includes both a chloro-nitroaniline moiety and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : 3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)propan-1-one
- Molecular Formula : C16H15ClN2O4
- Molecular Weight : 344.75 g/mol
- CAS Number : 10298-80-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets within cells. The biological effects can be categorized into several key areas:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving the MCF-7 breast cancer cell line:
- IC50 Value : 25 µM after 48 hours of treatment.
- Observed effects included:
- Increased levels of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit certain kinases that play a role in cell proliferation and survival.
Synthetic Routes
The synthesis of this compound typically involves:
- Nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline.
- Formation of Schiff base by reacting with 4-methoxybenzaldehyde.
- Reduction and cyclization using sodium borohydride.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
3-(4-Chloro-3-nitroanilino)-1-phenyl-1-propanone | Moderate | No |
3-(4-Chloro-3-nitroanilino)-1-(4-hydroxyphenyl)-1-propanone | Low | Moderate |
Properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)16(20)8-9-18-12-4-7-14(17)15(10-12)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHNGLUWOBKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.